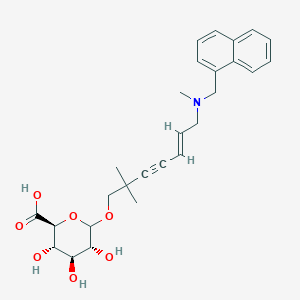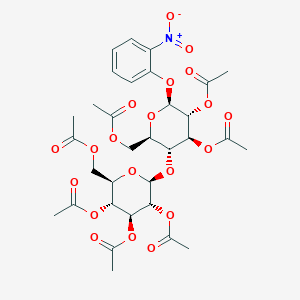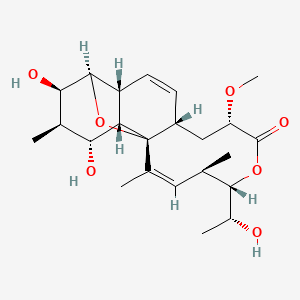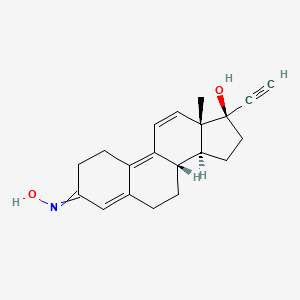
Hydroxyterbinafine b-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyterbinafine b-D-glucuronide is a metabolite of terbinafine, which is an antifungal medication used to treat infections caused by fungi. Hydroxyterbinafine b-D-glucuronide is formed in the liver and excreted in the urine. This compound has gained attention in scientific research due to its potential use as a biomarker for terbinafine metabolism and its potential role in the pharmacokinetics of terbinafine.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
- Hydroxyterbinafine b-D-glucuronide plays a role in the metabolism and clearance of various compounds through glucuronidation, a process involving uridine 5'-diphosphoglucuronyltransferases (UGTs) like UGT1A4 and UGT1A3. These enzymes catalyze the glucuronidation of 25-Hydroxyvitamin D3, with variations in activity due to genetic polymorphisms and inducibility by substances like rifampin, carbamazepine, and phenobarbital (Wang et al., 2014).
Enzymatic Activity and Inhibition 2. The β-glucuronidase enzyme plays a critical role in glucuronidation studies, and its activity can be affected by inhibitors like saccharolactone. The presence of β-glucuronidase can complicate the measurement of glucuronide formation rates, and the inhibitory effects of saccharolactone on this enzyme have been studied to better understand these interactions and their implications for drug metabolism (Oleson & Court, 2008).
Drug Metabolism and Interactions 3. Understanding the metabolic pathways of drugs is crucial for predicting drug-drug interactions and optimizing therapeutic strategies. The N-glucuronidation pathway, for example, is essential for the overall in vitro metabolic clearance of certain drugs. Studies on drugs like Midazolam reveal the formation of quaternary direct N-glucuronides, indicating an additional metabolic pathway beyond the primary metabolism mediated by enzymes like CYP3A4. Such insights are vital for accurately assessing drug metabolism and potential interactions (Klieber et al., 2008).
Analytical and Diagnostic Applications 4. The development of analytical methods for detecting metabolites of substances like gamma-hydroxybutyric acid (GHB) is crucial for clinical and forensic toxicology. The identification of glucuronated metabolites extends the detection window and provides valuable biomarkers for intoxication and exposure assessment. Such advancements in analytical chemistry contribute significantly to medical diagnostics and legal investigations (Petersen et al., 2013).
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO7/c1-27(2,17-34-26-23(31)21(29)22(30)24(35-26)25(32)33)14-7-4-8-15-28(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,21-24,26,29-31H,15-17H2,1-3H3,(H,32,33)/b8-4+/t21-,22-,23+,24-,26?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKOYVRIRYSRSH-QDBXLPCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)


![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)

